N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring:
- A 1,3-thiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3.
- A 1,2,3-triazole ring at position 2 of the thiazole, substituted with a 3-methoxyphenyl group at position 1 and a methyl group at position 4.
- A 2-(3,4-dimethoxyphenyl)ethyl side chain linked to the carboxamide group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-15-23(24(31)26-12-11-17-9-10-20(33-4)21(13-17)34-5)35-25(27-15)22-16(2)30(29-28-22)18-7-6-8-19(14-18)32-3/h6-10,13-14H,11-12H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPBODBVFTLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, often referred to as C130-0292 in chemical databases, has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a triazole ring, which are known for their diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of C130-0292 is with a molecular weight of 433.43 g/mol. The compound exhibits significant hydrophobic characteristics with a logP of 4.415 and a polar surface area of 52.640 Ų. Its structure includes several functional groups that may contribute to its biological activity, particularly in interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N3O3 |
| Molecular Weight | 433.43 g/mol |
| LogP | 4.415 |
| Polar Surface Area | 52.640 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antiviral and Antitumor Potential
Recent studies have indicated that compounds similar to C130-0292 exhibit promising antiviral and antitumor activities. For instance, derivatives containing the triazole moiety have shown significant efficacy against various cancer cell lines, suggesting that the structural components of C130-0292 may enhance its anticancer properties. A study highlighted the potential of triazole derivatives in inhibiting epidermoid carcinoma growth, with specific derivatives demonstrating IC50 values as low as 5.2 µM against Leishmania infantum .
Antioxidant Activity
The antioxidant properties of related compounds have been assessed using the DPPH radical scavenging assay. Results indicated that certain derivatives maintained significant antioxidant activity even at low concentrations, suggesting that C130-0292 could also possess similar protective effects against oxidative stress .
The mechanism by which C130-0292 exerts its biological effects is likely multifaceted. Molecular docking studies have suggested that the compound can effectively bind to various enzymes and receptors involved in tumor progression and viral replication. For example, interactions with the CSNK2A1 enzyme have been noted, where binding energies indicated strong affinity for the enzyme's active site .
Case Studies
Case Study 1: Antitumor Activity
In a recent investigation involving triazole derivatives similar to C130-0292, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The study found that specific substitutions on the triazole ring significantly enhanced anticancer activity, with one compound achieving an IC50 value of 18 µg/mL against L. donovani promastigotes .
Case Study 2: Antiviral Efficacy
A screening library including C130-0292 was tested for antiviral properties against various viral strains. Compounds were evaluated for their ability to inhibit viral replication in vitro. The results indicated that some derivatives demonstrated effective inhibition at concentrations lower than those typically required for existing antiviral agents .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural analogs and their substituents:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
